molecular formula C20H25ClN2O5 B1678800 (R)-Amlodipine CAS No. 103129-81-3

(R)-Amlodipine

Cat. No. B1678800
M. Wt: 408.9 g/mol
InChI Key: HTIQEAQVCYTUBX-QGZVFWFLSA-N
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Description

Synthesis Analysis

The synthesis of amlodipine involves several chemical reactions, but the exact process can vary depending on the methods used by different manufacturers.



Molecular Structure Analysis

Amlodipine is a complex molecule with a specific arrangement of atoms and bonds. Its molecular structure contributes to its pharmacological properties and its ability to interact with its target in the body.



Chemical Reactions Analysis

Amlodipine can undergo various chemical reactions under certain conditions, such as changes in pH or temperature, or when interacting with other substances. These reactions can affect its stability and effectiveness.



Physical And Chemical Properties Analysis

Amlodipine is a white crystalline powder that is slightly soluble in water and sparingly soluble in ethanol. It has a molecular weight of approximately 409.2 g/mol.


Scientific Research Applications

Vasodilation and Cardiovascular Effects

(R)-Amlodipine, a basic dihydropyridine derivative, is primarily recognized for its potent vasodilatory effects in peripheral and coronary vascular beds. Research has shown its effectiveness in clinical trials as both an antianginal agent for patients with stable angina pectoris and an antihypertensive agent for those with mild to moderate hypertension. Comparative studies have indicated that amlodipine is at least as effective as standard agents such as atenolol, verapamil, hydrochlorothiazide, and captopril in managing hypertension and diltiazem or nadolol in treating angina pectoris. Moreover, amlodipine's pharmacokinetic properties, including high oral absorption and long elimination half-life, contribute to its smooth onset of action and long duration of pharmacodynamic activity, ensuring gradual vasodilation and low incidence of vasodilatory side effects. The drug's efficacy in increasing exercise capacity and reducing electrocardiographic evidence of myocardial ischemia after treadmill exercise testing is noteworthy, as is its ability to decrease the angina attack rate and glyceryl trinitrate consumption (Murdoch & Heel, 1991; Taylor, 1991).

Antihypertensive Efficacy

Amlodipine's antihypertensive properties are well-documented, with studies indicating its significant role in reducing blood pressure and patient outcomes. It's noted as a first-line antihypertensive agent, offering substantial benefits in morbidity and mortality reduction associated with hypertension. Large randomized controlled trials support its efficacy and safety, emphasizing its role in cardiovascular event reduction (Fares et al., 2016).

Renal Protection

While the dihydropyridine calcium channel blockers, like amlodipine, are prevalent in hypertension therapy, their distinct renal effects are gaining attention. Amlodipine's ability to retard the progression of renal disease, especially when combined with a blocker of the renin–angiotensin system, positions it as a potential agent for renal protection. The drug acts directly on the afferent and efferent renal arterioles, potentially offering benefits similar to ACE inhibitors in renal protection of hypertensive patients (Burnier, 2013).

Pharmacoeconomic Impact

The pharmacoeconomic impact of amlodipine, especially in coronary artery disease patients, is significant. Studies indicate that amlodipine not only offers protection against stroke and myocardial infarction but also results in fewer hospitalizations and invasive surgical procedures. This economic analysis emphasizes the cost savings and improved clinical outcomes associated with amlodipine use, making it an attractive option for patients with coronary artery disease (de Portu & Mantovani, 2009).

Safety And Hazards

Like all medications, amlodipine has potential side effects and risks. These can include dizziness, flushing, and swelling of the legs or ankles. In rare cases, it can cause more serious side effects like a fast or irregular heartbeat.


Future Directions

Research is ongoing to develop new formulations of amlodipine and to explore its potential uses in treating other conditions. As our understanding of its mechanism of action and pharmacokinetics improves, this could open up new possibilities for its use in medicine.


Please consult a healthcare professional or a scientific literature database for more detailed and up-to-date information.


properties

IUPAC Name

3-O-ethyl 5-O-methyl (4R)-2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2O5/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21/h5-8,17,23H,4,9-11,22H2,1-3H3/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTIQEAQVCYTUBX-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(NC(=C([C@H]1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90430938
Record name (R)-Amlodipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90430938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Amlodipine

CAS RN

103129-81-3
Record name (+)-Amlodipine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103129-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amlodipine, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103129813
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-Amlodipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90430938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMLODIPINE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YUH55G7ZTY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of 4-(2-chlorophenyl)-2-(2-hydroxyimino-ethoxymethyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylic acid 3-ethyl 5-methyl ester (IBa, 150 mg), palladium hydroxide on carbon (10 mg) and ammonium formate (224 mg) in methanol (10 mL) was refluxed for 5 h under a nitrogen atmosphere. On cooling to room temperature, the mixture was filtered through a pad of celite. The filtrate was concentrated in vacuo. Purification of the residue by flash chromatography on silica gel (grade 9385, Merck, 230-400 mesh, 60 Å) using a solvent mixture of dichloromethane and methanol (9:1; 100 mL), and dichloromethane, methanol and ammonium hydroxide (90:10:1; 500 mL) as eluent afforded the title compound (IAa 88 mg).
Name
4-(2-chlorophenyl)-2-(2-hydroxyimino-ethoxymethyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylic acid 3-ethyl 5-methyl ester
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
224 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred solution of 100 gm (0.245 moles) of RS amlodipine in 150 ml DMSO was added a solution of 9.2 gm (0.06 moles, 0.25 eq) of L (+) tartaric acid in 100 ml DMSO. The solid starts separating from clear solution within 5-10 mins. This was stirred for 3 hrs and solid was filtered off, washed with acetone and dried to give 58.6 gm (40.5%) R (+) amlodipine hemi L(+) tartarate mono DMSO solvate. mp. 160-162° C., 96.8% d.e. by chiral HPLC.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Phthaloyl amlodipine (100 g, 0.18 M) was reacted with monomethyl amine (500 g, 40% solution) in denatured spirit at room temperature for 8 hrs, cooled to 0° C., filtered, washed with distilled water up to neutral pH and dried at 60-65° C. for 8 ills. Yield 58 g.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

Amlodipine besylate (30 g) was slurried into a mixture of dichloromethane/water (1:1, 500 ml) and the rapidly slurred emulsion was basified to pH 11 with aqueous sodium hydroxide (5M). The resulting organic layer was separated and the remaining aqueous layer extracted with dichloromethane (100 ml). The combined extracts were washed with water (150 ml) dried (MgSO4) and evaporated in vacuo to afford an off-white solid (20.3 g).
Quantity
30 g
Type
reactant
Reaction Step One
Name
dichloromethane water
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

To a slight suspension of racemic amlodipine besylate (100.37 g, 0.177 mol) [prepared by the method described in European Patent No. 0244944] in methylene chloride (250 mL, 2.5 mL/g) and water (250 mL, 2.5 mL/g) was added 11 M sodium hydroxide (24 mL) to achieve pH 13-14. The mixture was stirred for ten minutes during which time it became a solution. The layers were separated and the organic layer washed with water (1×250 mL) and gravity filtered through a magnesium sulphate (25 g) bed. The magnesium sulphate was washed with methylene chloride (40 mL) and to the combined filtrates was added dimethyl sulphoxide (360 mL). The methylene chloride was removed on a rotary evaporator (45 minutes on a water aspirator followed by 15 minutes under high vacuum).
Quantity
100.37 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
24 mL
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
437
Citations
R Wang, W Jiang, X Li, L Lai - Die Pharmazie-An International …, 2008 - ingentaconnect.com
Objective: Amlodipine (Aml) has R- and S-isomers with different pharmacological effects. However, no data are available on the influence of (S)-Aml and (R)-Aml on L-type calcium …
Number of citations: 24 www.ingentaconnect.com
J Lukša, D Josić, B Podobnik, B Furlan… - … of Chromatography B …, 1997 - Elsevier
Pharmacokinetic studies of optically pure compounds after single enantiomer administration are becoming increasingly important. The process of racemization in vivo can diminish all …
Number of citations: 46 www.sciencedirect.com
DM Gotrane, RD Deshmukh, PV Ranade… - … Process Research & …, 2010 - ACS Publications
… Previous workers reported that R-amlodipine-tartrate was crystallized out preferentially from the reaction mixture when naturally occurring l-tartaric acid and racemic amlodipine base in …
Number of citations: 48 pubs.acs.org
J Lukša, D Josič, M Kremser, Z Kopitar… - … of Chromatography B …, 1997 - Elsevier
Amlodipine, 3-ethyl 5-methyl-2-[(2-aminoethoxymethyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylate, is a chiral calcium antagonist, currently on the market and in …
Number of citations: 101 www.sciencedirect.com
HH Yoo, TK Kim, BY Lee, DH Kim - Mass Spectrometry Letters, 2011 - researchgate.net
… curves for S-amlodipine and R-amlodipine were prepared by adding varying amounts of the … and R-amlodipine/desipramine against the concentration of S-amlodipine and R-amlodipine…
Number of citations: 14 www.researchgate.net
F Liu, M Qiu, SD Zhai - Current therapeutic research, 2010 - Elsevier
Background: Amlodipine is a calcium channel blocker prescribed for the management of angina and hypertension. As a racemic mixture, amlodipine contains (R)- and (S)-amlodipine …
Number of citations: 45 www.sciencedirect.com
Y He, D Si, C Yang, L Ni, B Li, M Ding… - American journal of …, 2014 - academic.oup.com
BACKGROUND Amlodipine has been shown to improve vascular endothelial function in hypertensive patients, but whether S(-)-amlodipine has a similar effect remains controversial. …
Number of citations: 40 academic.oup.com
KSS Dossou, PA Edorh, P Chiap… - Journal of separation …, 2011 - Wiley Online Library
… The first aim of our work was to develop an LC method for the determination of R-amlodipine in a pharmaceutical formulation of S-amlodipine using chlorine containing cellulose-based …
JY Park, KA Kim, PW Park, OJ Lee, JH Ryu, GH Lee… - Clinical …, 2006 - Elsevier
… It is used therapeutically as a racemic mixture, composed of S- and R-enantiomers, but its calcium channel-blocking effect is confined to S-amlodipine; R-amlodipine has 1000-fold less …
Number of citations: 63 www.sciencedirect.com
L Wang, W Liu, Z Zhang, Y Tian - Journal of Pharmaceutical and Biomedical …, 2018 - Elsevier
… increased the exposure of R-amlodipine in vivo without being affected by R-amlodipine. … and C max ) of R-amlodipine were significantly lower in the 5 mg/kg R-amlodipine-treated group …
Number of citations: 16 www.sciencedirect.com

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